molecular formula C13H8N6O B3145640 Topiroxostat Impurity 9 CAS No. 577778-82-6

Topiroxostat Impurity 9

Cat. No.: B3145640
CAS No.: 577778-82-6
M. Wt: 264.24 g/mol
InChI Key: DZWHXHCLXFPDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topiroxostat Impurity 9 is a chemical compound associated with the drug Topiroxostat, which is a selective xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout . Impurities in pharmaceutical compounds are critical to identify and study as they can affect the safety, efficacy, and stability of the drug.

Mechanism of Action

Target of Action

Topiroxostat Impurity 9, like Topiroxostat, primarily targets Xanthine Oxidase (XO) or Xanthine Oxidoreductase (XOR) . XOR is an enzyme that regulates purine metabolism . The inhibition of this enzyme results in a significant reduction of serum urate levels .

Mode of Action

This compound acts by competitively inhibiting XOR in a selective and time-dependent manner . This inhibition serves to reduce the concentration of insoluble urates and uric acid in tissues, plasma, and urine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine metabolic pathway . XOR, the enzyme inhibited by this compound, plays a crucial role in this pathway. It catalyzes the oxidation of hypoxanthine to xanthine and further catalyzes the oxidation of xanthine to uric acid . By inhibiting XOR, this compound reduces the production of uric acid in the body .

Pharmacokinetics

Topiroxostat and its metabolites are shown to be unaffected by renal complications, thus may be effective in patients with chronic kidney diseases . The clearance of Topiroxostat and its metabolites by a dialyzer were also reported .

Result of Action

The primary molecular effect of this compound is the reduction of serum uric acid concentrations . This leads to a decrease in the concentration of insoluble urates and uric acid in tissues, plasma, and urine . Clinically, this results in the management of hyperuricemia and gout .

Action Environment

The action of this compound can be influenced by environmental factors such as liver function. For instance, in patients with liver dysfunction, Topiroxostat improved arterial stiffness parameters, which might be related to its inhibitory effect on plasma XOR .

Preparation Methods

The preparation of Topiroxostat Impurity 9 involves several synthetic routes and reaction conditions. One method includes dissolving a crude product of a compound in an alcohol solvent, raising the temperature to a reflux temperature, and then slowly adding water to precipitate a solid. This is followed by cooling, crystallization, filtration, and drying to obtain a high-purity compound . Another method involves reacting Topiroxostat with 2-cyanoisoniazide in the presence of an alkali .

Chemical Reactions Analysis

Topiroxostat Impurity 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include concentrated hydrochloric acid and toluene. The major products formed from these reactions are typically derivatives of the original compound, such as N-oxide and glucuronide conjugates .

Scientific Research Applications

Topiroxostat Impurity 9 has several scientific research applications. It is used in the study of xanthine oxidase inhibitors and their effects on uric acid levels in the body. This compound is also valuable in pharmacokinetic studies to understand the metabolism and excretion of Topiroxostat and its impurities . Additionally, it is used in the development of new therapeutic agents for the treatment of hyperuricemia and gout .

Comparison with Similar Compounds

Topiroxostat Impurity 9 can be compared with other xanthine oxidase inhibitors such as Allopurinol and Febuxostat. While Allopurinol and Febuxostat are also used to treat hyperuricemia, they are associated with side effects and limitations in patients with renal complications. Topiroxostat and its impurities, including Impurity 9, are shown to be unaffected by renal complications, making them potentially more effective in patients with chronic kidney diseases . Similar compounds include 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid and 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide .

Biological Activity

Topiroxostat Impurity 9 is a compound associated with the xanthine oxidoreductase (XOR) inhibitor, Topiroxostat, which is primarily used in the treatment of gout and hyperuricemia. Understanding the biological activity of this impurity is essential for evaluating its potential effects on human health, particularly in relation to its parent compound.

Chemical Structure and Properties

This compound has the chemical formula C13H8N6OC_{13}H_{8}N_{6}O and is characterized by its structural similarity to Topiroxostat, which allows it to potentially exhibit similar pharmacological properties. The compound's structure can be represented as follows:

Topiroxostat Impurity 9 C13H8N6O\text{this compound }C_{13}H_{8}N_{6}O

Topiroxostat functions as a selective inhibitor of xanthine oxidase, an enzyme critical in uric acid production. By inhibiting this enzyme, Topiroxostat and its impurities, including Impurity 9, reduce serum uric acid levels, which can prevent the formation of uric acid crystals in joints and tissues.

Key Mechanisms:

  • Inhibition of Xanthine Oxidase : The primary action involves competitive inhibition of XOR, leading to decreased uric acid synthesis.
  • Metabolic Pathways : Topiroxostat undergoes hepatic metabolism, where it is converted into various metabolites, including Topiroxostat N-oxide and hydroxylated forms that retain some inhibitory activity on XOR .

In Vivo Studies

Research conducted on animal models has demonstrated the effectiveness of Topiroxostat in reducing uric acid levels. For instance:

  • Db/db Mice Study : A study assessed the impact of Topiroxostat on urinary albumin excretion (UAE) in diabetic mice. The results indicated that Topiroxostat significantly reduced UAE compared to placebo, highlighting its potential protective effects against kidney damage associated with hyperuricemia .
  • Dose-Dependent Effects : Administration of Topiroxostat at varying doses (0.1 to 3 mg/kg/day) showed a dose-dependent decrease in urinary albumin excretion, suggesting that even low doses can exert beneficial effects in managing conditions related to uric acid levels .

Pharmacokinetics

The pharmacokinetic profile of Topiroxostat indicates a mean half-life of approximately 5 hours after a single oral dose. The compound exhibits high bioavailability and is primarily eliminated through renal pathways.

ParameterValue
Mean Half-Life5 hours
Bioavailability69.6%
Peak Plasma Concentration229.9 ng/mL
Total Body Clearance Rate89.5 L/h

Case Studies

  • Chronic Kidney Disease Patients : In a clinical setting, patients with stage 3 chronic kidney disease treated with Topiroxostat showed significant reductions in serum urate levels and improvements in renal function markers compared to those receiving standard care .
  • Comparative Efficacy : A comparative study between Topiroxostat and febuxostat indicated that Topiroxostat was more effective at lowering urinary albumin excretion in hyperuricemic patients, suggesting a superior profile for renal protection .

Properties

IUPAC Name

4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O/c14-8-11-7-10(1-4-15-11)13-16-12(17-18-13)9-2-5-19(20)6-3-9/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWHXHCLXFPDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=C3C=CN(C=C3)O)N=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Topiroxostat Impurity 9
Reactant of Route 2
Reactant of Route 2
Topiroxostat Impurity 9
Reactant of Route 3
Reactant of Route 3
Topiroxostat Impurity 9
Reactant of Route 4
Topiroxostat Impurity 9
Reactant of Route 5
Topiroxostat Impurity 9
Reactant of Route 6
Topiroxostat Impurity 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.